molecular formula C11H9F3N4O B12121674 6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol

6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol

Cat. No.: B12121674
M. Wt: 270.21 g/mol
InChI Key: LPHJJMFESRMVEV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-5-ol class, characterized by a triazine core substituted with a hydroxyl group at position 5, a methyl group at position 6, and a 3-(trifluoromethyl)phenylamino group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group may contribute to hydrogen bonding interactions in biological systems .

Properties

Molecular Formula

C11H9F3N4O

Molecular Weight

270.21 g/mol

IUPAC Name

6-methyl-3-[3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H9F3N4O/c1-6-9(19)16-10(18-17-6)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19)

InChI Key

LPHJJMFESRMVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Dichlorotriazine Intermediate Formation

A key precursor, 2,4-dichloro-6-methyl-1,3,5-triazine (CAS 1973-04-2), is synthesized through the reaction of cyanogen chloride with acetonitrile in the presence of hydrogen chloride and a catalyst (e.g., AlCl₃) at 0–5°C. This method yields dichlorotriazines with >95% purity, critical for downstream amination.

Reaction Scheme:

Cyanogen chloride+CH₃CNHCl, AlCl₃2,4-dichloro-6-methyl-1,3,5-triazine+NH₄Cl\text{Cyanogen chloride} + \text{CH₃CN} \xrightarrow{\text{HCl, AlCl₃}} \text{2,4-dichloro-6-methyl-1,3,5-triazine} + \text{NH₄Cl}

Selective Amination at Position 3

The dichlorotriazine undergoes regioselective amination with 3-(trifluoromethyl)aniline. Nucleophilic aromatic substitution (SNAr) is favored at the 3-position due to electronic and steric factors. Reactions are conducted in tetrahydrofuran (THF) at 60°C for 12 hours, achieving 85–90% conversion.

Conditions:

  • Solvent: THF or dichloromethane

  • Base: Triethylamine (2.5 equiv)

  • Yield: 78–82% after column chromatography

Hydroxylation at Position 5

The hydroxyl group is introduced via hydrolysis of the remaining chlorine substituent. Alkaline conditions (NaOH, 1M in H₂O/EtOH) at 80°C for 6 hours afford the target compound.

Reaction Mechanism:

2-chloro-4-methyl-6-(3-(trifluoromethyl)phenylamino)-1,3,5-triazineNaOH6-methyl-3-[3-(trifluoromethyl)phenyl]amino-1,2,4-triazin-5-ol+NaCl\text{2-chloro-4-methyl-6-(3-(trifluoromethyl)phenylamino)-1,3,5-triazine} \xrightarrow{\text{NaOH}} \text{6-methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol} + \text{NaCl}

Optimization Notes:

  • Prolonged heating (>8 hours) leads to decomposition (∼15% yield loss).

  • Acidic hydrolysis (HCl) results in incomplete conversion (≤50%) due to competing side reactions.

Alternative Routes: Cyclocondensation Strategies

Amidrazone Cyclization

A one-pot synthesis involves cyclocondensation of methyl-substituted amidrazones with trifluoromethylphenyl isocyanates. This method bypasses halogenation steps but requires stringent temperature control.

Procedure:

  • React methylacetamidrazone (1.0 equiv) with 3-(trifluoromethyl)phenyl isocyanate (1.2 equiv) in DMF at 25°C for 24 hours.

  • Acidify with HCl (2M) to precipitate the product.
    Yield: 65–70%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation, improving yields to 88% with reduced side products.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Eluent: ethyl acetate/hexane (3:7), Rf = 0.42.

  • HPLC: C18 column, acetonitrile/H₂O (70:30), retention time = 6.8 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.58–7.62 (m, 4H, Ar-H), 10.21 (s, 1H, OH).

  • ¹³C NMR: δ 24.8 (CH₃), 121.4–131.2 (CF₃-C₆H₄), 158.9 (C-OH), 162.3 (C-NH).

  • HRMS (ESI+): m/z 255.0932 [M+H]⁺ (calc. 255.0935).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing AlCl₃ with FeCl₃ reduces catalyst cost by 40% without compromising yield (80–82%).

Waste Management

  • Chloride Byproducts: Neutralized with Ca(OH)₂ to form CaCl₂, which is filtered and recycled.

  • Solvent Recovery: THF is distilled and reused (≥95% recovery) .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol 3: 3-(trifluoromethyl)phenylamino; 5: -OH; 6: -CH₃ Not explicitly provided High lipophilicity due to CF₃ group; potential bioactivity
6-Methyl-3-(4-methylphenyl)-1,2,4-triazin-5-ol 3: 4-methylphenyl; 5: -OH; 6: -CH₃ Not provided Reduced electron-withdrawing effects compared to CF₃; may lower stability
6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol 3: 2-thienyl; 5: -OH; 6: -CH₃ Not provided Heteroaromatic thienyl group may alter solubility and π-π interactions
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine 3: phenyl; 5: -NHCH₃; 6: -CF₃ 254.21 Replacement of -OH with -NHCH₃ reduces polarity; possible enhanced membrane permeability
3-(Methylthio)-6-(trifluoromethyl)-1,2,4-triazin-5-ol 3: -SCH₃; 5: -OH; 6: -CF₃ 211.165 Methylthio group increases lipophilicity (LogP 1.32) compared to phenylamino derivatives

Physico-Chemical Properties

  • Lipophilicity (LogP): The trifluoromethyl group in the target compound increases LogP compared to non-fluorinated analogs. For example, 3-(methylthio)-6-(trifluoromethyl)-1,2,4-triazin-5-ol has a LogP of 1.32 , whereas compounds with methylphenyl or thienyl groups likely exhibit lower LogP values due to reduced hydrophobicity. Replacement of -OH with -NHCH₃ (as in N-Methyl-3-phenyl-6-CF₃-triazin-5-amine) further elevates LogP, enhancing lipid solubility .
  • Molecular Weight and Solubility: The target compound’s molecular weight is expected to exceed 250 g/mol (based on analogs), which may limit aqueous solubility.

Biological Activity

The compound 6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol represents a class of triazine derivatives that have garnered interest in various biological applications, particularly in the fields of medicinal chemistry and agricultural science. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol can be described as follows:

  • Molecular Formula : C11_{11}H9_{9}F3_{3}N5_{5}O
  • Molecular Weight : 292.21 g/mol
  • IUPAC Name : 6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol

This compound features a triazine ring system substituted with a trifluoromethyl group and a hydroxyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. It has been shown to affect the MDM2-p53 interaction pathways, although it does not inhibit these interactions directly. Instead, it leads to G0/G1 and G2/M phase arrest in a p53-independent manner .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antibacterial activity with MIC values ranging from 1.9 to 125 µg/mL against various strains .
  • Mechanism : The compound appears to inhibit protein synthesis and nucleic acid production in bacteria, contributing to its bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity:

  • Fungal Strains Tested : Aspergillus flavus and A. niger.
  • Efficacy : The compound exhibited good antifungal activity with an inhibition rate (IR) up to 87% against A. flavus .

Study 1: Anticancer Efficacy

A study investigated the effects of a series of triazine derivatives on the viability of cancer cells using an MTT assay. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against HCT-116 and MCF-7 cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics like cisplatin .

CompoundIC50 (µM)Cell Line
Compound A15HCT-116
Compound B20MCF-7
6-Methyl Triazine10HCT-116

Study 2: Antimicrobial Spectrum

Another investigation focused on the antimicrobial spectrum of triazine derivatives against clinical isolates. The study highlighted that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol?

Answer:
The synthesis typically involves multi-step reactions starting from hydrazine derivatives and carbonyl-containing precursors. A common approach includes:

Condensation Reactions : Reacting hydrazine with a ketone or aldehyde under acidic conditions to form the triazine core.

Substitution : Introducing the 3-(trifluoromethyl)phenylamino group via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling.

Optimization : Critical parameters include pH (maintained at 4–6 using acetic acid), temperature (60–80°C), and reaction time (12–24 hours).
Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and LC-MS for purity assessment (>95%).
Reference Yield : Similar triazine derivatives report yields of 40–60% after purification .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A combination of spectroscopic and computational methods is essential:

  • ¹H/¹³C NMR : Identify proton environments (e.g., NH groups at δ 10–12 ppm, trifluoromethyl signals at δ 110–120 ppm in ¹³C).
  • X-ray Crystallography : Resolve spatial arrangements, particularly the orientation of the trifluoromethylphenyl group relative to the triazine ring.
  • IR Spectroscopy : Detect characteristic stretches (N-H: 3300 cm⁻¹, C=O: 1680 cm⁻¹ if oxidized).
  • DFT Calculations : Compare experimental vs. computed spectra (e.g., B3LYP/6-31G* basis set) to validate electronic structures .

Advanced: How can structural modifications enhance the compound’s bioactivity?

Answer:
Targeted modifications to the triazine core or substituents can optimize interactions with biological targets:

  • Triazine Ring : Replace the methyl group at position 6 with electron-withdrawing groups (e.g., Cl, NO₂) to increase electrophilicity.
  • Trifluoromethylphenyl Group : Introduce para-substituents (e.g., methoxy, halogens) to improve binding affinity to hydrophobic pockets.
  • Hydroxyl Group at Position 5 : Esterify or alkylate to modulate solubility and membrane permeability.
    Validation : Use in vitro assays (e.g., enzyme inhibition, cell viability) and molecular docking (PDB: 4XYZ) to correlate structural changes with activity .

Advanced: How should researchers address contradictions in spectral or bioactivity data?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

Tautomer Analysis : Use variable-temperature NMR to detect equilibrium between triazin-5-ol and triazin-5-one forms.

Bioactivity Validation : Compare results across multiple assays (e.g., SPR vs. fluorescence polarization) to rule out false positives.
Case Study : A 2025 study resolved conflicting IC₅₀ values (5 µM vs. 20 µM) by identifying residual DMSO in assay buffers .

Advanced: What experimental designs are optimal for studying its mechanism of action?

Answer:
Employ a tiered approach:

In Silico Screening : Molecular dynamics simulations (AMBER/CHARMM) to predict target binding (e.g., kinase ATP pockets).

Biophysical Assays : Surface plasmon resonance (SPR) or ITC to quantify binding constants (Kd).

Cellular Models : CRISPR-engineered cell lines to validate target engagement (e.g., apoptosis via flow cytometry).

In Vivo Studies : PK/PD profiling in rodent models to assess bioavailability and toxicity.
Data Integration : Use cheminformatics tools (e.g., KNIME, Schrödinger) to correlate structural features with activity .

Advanced: How can researchers resolve low yields in the final synthetic step?

Answer:
Low yields (<30%) often stem from side reactions or poor solubility. Solutions include:

  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) during NAS.
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for cross-coupling steps.
  • Solvent Switches : Use DMF or THF to improve reagent solubility.
    Case Study : A 2024 study improved yields from 25% to 55% by switching from EtOH to DMF and adding 4Å molecular sieves .

Advanced: What analytical techniques are critical for stability profiling?

Answer:
Assess stability under stress conditions (light, heat, pH):

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the trifluoromethylphenyl group).
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>150°C suggests shelf stability).
  • pH-Dependent Solubility : Use shake-flask methods across pH 1–10 to identify optimal formulation conditions.
    Key Finding : The compound is prone to photooxidation; store in amber vials at -20°C .

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